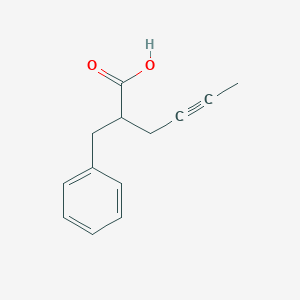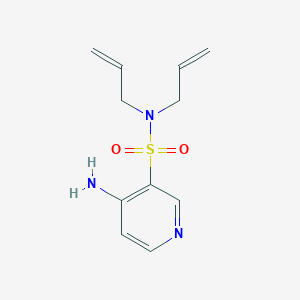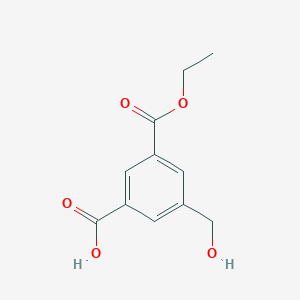
tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a Boc-protected amine group at the 1-position, an allyl group at the 2-position, and an amine group at the 4-position. The stereochemistry of the compound is defined by the (2S,4S) configuration, which is crucial for its reactivity and interaction with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.
Boc Protection: The amine group at the 1-position is protected using Boc anhydride in the presence of a base like triethylamine.
Allylation: The allyl group is introduced at the 2-position through a nucleophilic substitution reaction using an allyl halide.
Amine Introduction: The amine group at the 4-position is introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the production process.
化学反応の分析
Types of Reactions
tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions to modify the allyl group or reduce the Boc-protected amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) are commonly used for epoxidation of the allyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is studied for its potential as a bioactive molecule, interacting with enzymes and receptors.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.
作用機序
The mechanism of action of tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under physiological conditions, allowing the free amine to interact with biological targets. The allyl group can participate in covalent bonding with nucleophilic sites on proteins, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2S,4S)-1-Boc-2-allyl-4-hydroxyproline: Similar structure but with a hydroxyl group instead of an amine at the 4-position.
(2S,4S)-1-Boc-2-allyl-4-methoxyproline: Contains a methoxy group at the 4-position.
(2S,4S)-1-Boc-2-allyl-4-aminopiperidine: Features a piperidine ring instead of a pyrrolidine ring.
Uniqueness
tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. The presence of both Boc-protected and free amine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
tert-butyl (2S,4S)-4-amino-2-prop-2-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-5-6-10-7-9(13)8-14(10)11(15)16-12(2,3)4/h5,9-10H,1,6-8,13H2,2-4H3/t9-,10-/m0/s1 |
InChIキー |
ZJOUDYQODAOVGR-UWVGGRQHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CC=C)N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1CC=C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8290964.png)






![3-Methyl-pyrrolo[2,3-c]pyridin-1-ylamine](/img/structure/B8291020.png)


